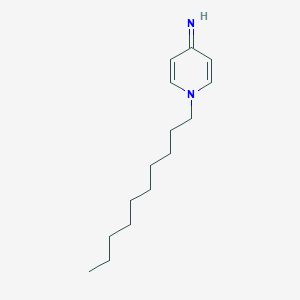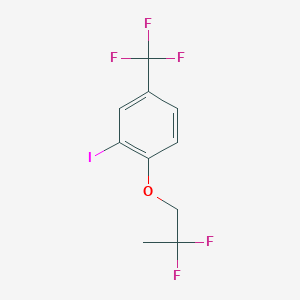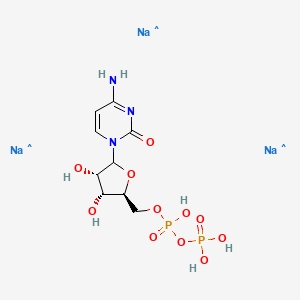
(R)-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) is a chiral compound that consists of a diazepane ring substituted with a benzyl group and a methyl group, paired with a succinate ester. The compound’s chirality is denoted by the ® and (2S,3S) configurations, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-5-methyl-1,4-diazepane involves the formation of the diazepane ring, followed by the introduction of the benzyl and methyl groups. The succinate ester is then attached to the diazepane ring. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology
In biological research, this compound can be used to study the effects of chirality on biological activity. It may serve as a model compound for investigating enzyme-substrate interactions and other biochemical processes.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its structure may be modified to develop new drugs with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, ®-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its chiral nature makes it valuable for producing enantiomerically pure products.
Mechanism of Action
The mechanism of action of ®-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- ®-1-Benzyl-5-methyl-1,4-diazepane
- (2S,3S)-2,3-bis(benzoyloxy)succinate
- Other diazepane derivatives with different substituents
Uniqueness
The uniqueness of ®-1-Benzyl-5-methyl-1,4-diazepane x((2S,3S)-2,3-bis(benzoyloxy)succinate) lies in its specific chiral configuration and the combination of functional groups. This makes it a valuable compound for studying the effects of chirality on chemical and biological properties.
Properties
Molecular Formula |
C31H34N2O8 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
(5R)-1-benzyl-5-methyl-1,4-diazepane;(2S,3S)-2,3-dibenzoyloxybutanedioic acid |
InChI |
InChI=1S/C18H14O8.C13H20N2/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h1-10,13-14H,(H,19,20)(H,21,22);2-6,12,14H,7-11H2,1H3/t13-,14-;12-/m01/s1 |
InChI Key |
UNKLSFBBSLTRHL-YRYNKSPCSA-N |
Isomeric SMILES |
C[C@@H]1CCN(CCN1)CC2=CC=CC=C2.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1CCN(CCN1)CC2=CC=CC=C2.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


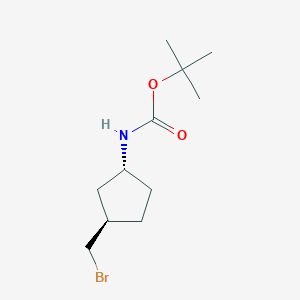
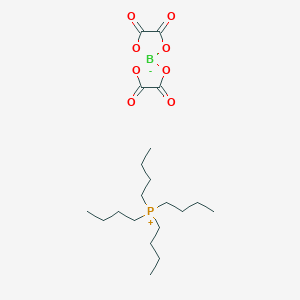
![beta-[4-(Trifluoromethyl)phenyl]propiolophenone](/img/structure/B12822199.png)
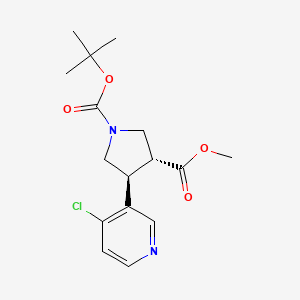

![Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12822223.png)


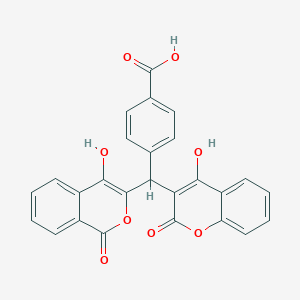
![N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)
